(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin
CAS No.: 65567-35-3
Cat. No.: VC0140994
Molecular Formula: C11H12N2O3
Molecular Weight: 220.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65567-35-3 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.228 |
| IUPAC Name | (5S)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m0/s1 |
| Standard InChI Key | LZFIVJCLUUNXKT-NSHDSACASA-N |
| SMILES | CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O |
Introduction
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chemical compound belonging to the hydantoin family, which includes various derivatives known for their pharmacological properties. This specific compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol . It is a solid with a white to off-white color and has a melting point of 273-274°C .
Synthesis and Metabolism
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin can be synthesized through methods similar to those used for other hydantoins, often involving the reaction of appropriate amino acids with cyanates under acidic conditions . This compound is also a metabolite of 5-ethyl-5-phenylhydantoin (EPH), which undergoes hydroxylation to form various hydroxylated derivatives, including the 4-hydroxyphenyl form .
Biological and Pharmacological Aspects
While specific biological activities of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin are not extensively documented, hydantoins in general have been studied for their antiproliferative and pharmacological properties. For instance, some hydantoins have shown potent cytotoxic activity against various cancer cell lines . Given its structural similarity to other biologically active hydantoins, further research could uncover potential therapeutic applications.
Research Findings and Future Directions
Research on hydantoins often focuses on their synthesis, structural characterization, and biological evaluation. The antiproliferative activity of hydantoins has been a significant area of interest, with compounds showing varying degrees of cytotoxicity against different cancer cell lines . Future studies on (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin could explore its potential as a drug candidate, including its pharmacokinetics, metabolism, and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume